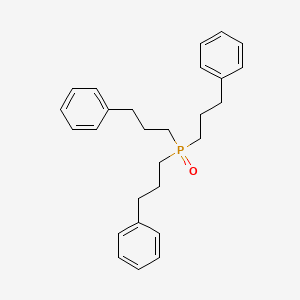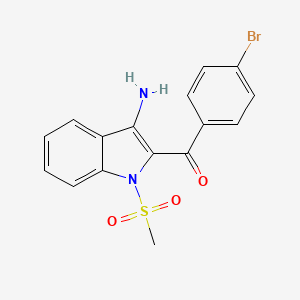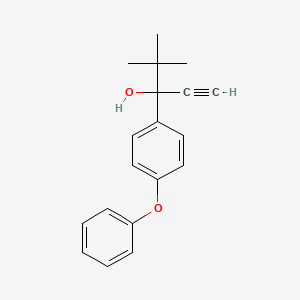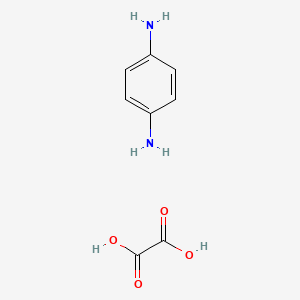
benzene-1,4-diamine;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzene-1,4-diamine;oxalic acid can be achieved through the reaction of benzene-1,4-diamine with oxalic acid in an appropriate solvent. One common method involves dissolving benzene-1,4-diamine in ethanol and then adding oxalic acid to the solution. The mixture is then heated under reflux conditions to facilitate the reaction. The resulting product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling factors such as temperature, solvent choice, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Benzene-1,4-diamine;oxalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The aromatic ring of benzene-1,4-diamine can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like halogens and nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted aromatic compounds with different functional groups.
Scientific Research Applications
Benzene-1,4-diamine;oxalic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzene-1,4-diamine;oxalic acid involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with enzymes and other proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Benzene-1,2-diamine: An isomer of benzene-1,4-diamine with similar chemical properties but different reactivity.
Oxalic acid dihydrate: A hydrated form of oxalic acid with similar acidic properties.
Phenazine derivatives: Compounds with a similar aromatic structure and potential biological activity.
Uniqueness
Benzene-1,4-diamine;oxalic acid is unique due to its specific combination of an aromatic amine and a dicarboxylic acid, resulting in distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential use in multiple fields make it a valuable compound for research and industrial purposes.
Properties
CAS No. |
62654-17-5 |
|---|---|
Molecular Formula |
C8H10N2O4 |
Molecular Weight |
198.18 g/mol |
IUPAC Name |
benzene-1,4-diamine;oxalic acid |
InChI |
InChI=1S/C6H8N2.C2H2O4/c7-5-1-2-6(8)4-3-5;3-1(4)2(5)6/h1-4H,7-8H2;(H,3,4)(H,5,6) |
InChI Key |
JBLFIYDHGYMNEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)N.C(=O)(C(=O)O)O |
Related CAS |
106-50-3 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


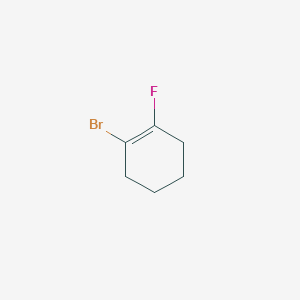

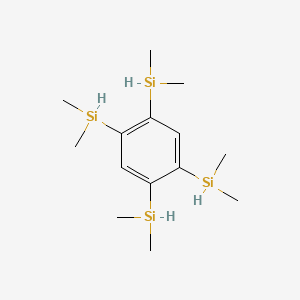

![Triphenyl[(phenylsulfanyl)methyl]phosphonium chloride](/img/structure/B11947590.png)
![3,3a,8,8a-Tetrahydro-3,8-methanoindeno[2,1-c]pyrazole](/img/structure/B11947599.png)

